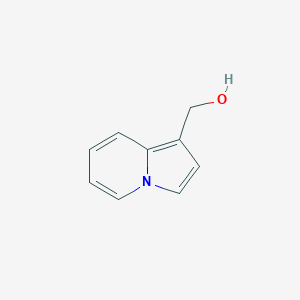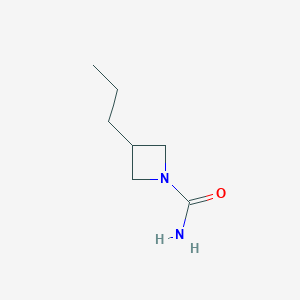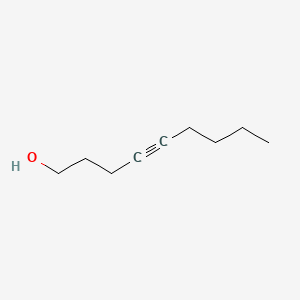
(S)-1-methyl-2-phenylethyl isocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-methyl-2-phenylethyl isocyanide is an organic compound that belongs to the class of isocyanides, also known as isonitriles or carbylamines. Isocyanides are characterized by the functional group –N≡C, where the nitrogen atom is triple-bonded to a carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methyl-2-phenylethyl isocyanide typically involves the formylation of a primary amine followed by dehydration. One common method is the Ugi reaction, which is a multicomponent reaction involving an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves the use of formylation and dehydration steps. The process can be optimized to increase yield and purity while minimizing hazardous by-products. Recent advancements in isocyanide synthesis have focused on improving safety and reducing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-methyl-2-phenylethyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Isocyanides can act as nucleophiles in substitution reactions with alkyl halides, leading to the formation of secondary amides.
Multicomponent Reactions: The Ugi and Passerini reactions are well-known multicomponent reactions involving isocyanides, which result in the formation of complex molecules.
Oxidation and Reduction: Isocyanides can undergo oxidation to form isocyanates and reduction to form amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, carboxylic acids, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
Applications De Recherche Scientifique
(S)-1-methyl-2-phenylethyl isocyanide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-1-methyl-2-phenylethyl isocyanide involves its reactivity as a nucleophile and electrophile. The compound can form covalent bonds with various molecular targets, including enzymes and proteins. For example, isocyanides have been shown to inhibit bacterial enzymes by covalently modifying their active sites, leading to the disruption of essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-1-methyl-2-phenylethyl isocyanide include other isocyanides such as methyl isocyanide, phenyl isocyanide, and cyclohexyl isocyanide .
Uniqueness
The compound’s unique structure allows for the formation of specific products in multicomponent reactions, making it valuable in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
[(2S)-2-isocyanopropyl]benzene |
InChI |
InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3/t9-/m0/s1 |
Clé InChI |
HHYGLUGDBOFOPX-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)[N+]#[C-] |
SMILES canonique |
CC(CC1=CC=CC=C1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)

![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)



![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)



![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)
